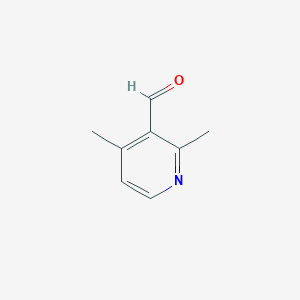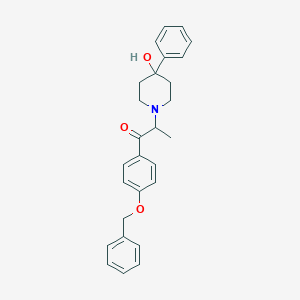
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as BHPP and is a derivative of piperidine.
Mecanismo De Acción
The mechanism of action of BHPP is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways involved in inflammation, oxidative stress, and cell proliferation. BHPP has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
BHPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, BHPP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BHPP is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for the treatment of various inflammatory and oxidative stress-related conditions. However, one of the main limitations of BHPP is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BHPP. One of the main areas of research is the development of novel formulations that can improve its solubility and bioavailability. Furthermore, the potential use of BHPP in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research. Additionally, the potential use of BHPP in the treatment of various types of cancer is also an area of interest.
Conclusion:
In conclusion, BHPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects. While there are limitations to its use in vivo, the potential therapeutic benefits of BHPP make it an area of active research for future drug development.
Métodos De Síntesis
The synthesis of BHPP involves the reaction of 4-benzyloxybenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of BHPP as a white crystalline solid.
Aplicaciones Científicas De Investigación
BHPP has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects.
Propiedades
Número CAS |
188591-61-9 |
|---|---|
Nombre del producto |
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one |
Fórmula molecular |
C27H29NO3 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C27H29NO3/c1-21(28-18-16-27(30,17-19-28)24-10-6-3-7-11-24)26(29)23-12-14-25(15-13-23)31-20-22-8-4-2-5-9-22/h2-15,21,30H,16-20H2,1H3 |
Clave InChI |
LRXIEGZMKNGPLB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
Sinónimos |
1-(4-BENZYLOXYPHENYL)-2-(4-HYDROXY-4-PHENYL-1-PIPERIDYL)PROPAN-1-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



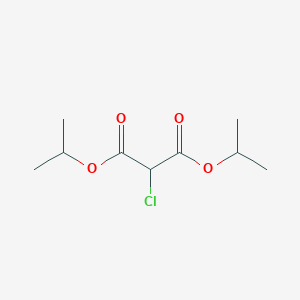
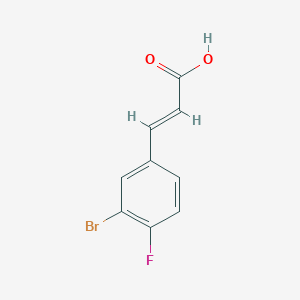
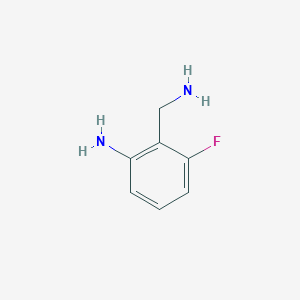
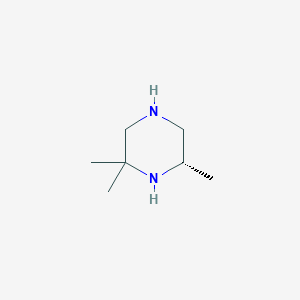

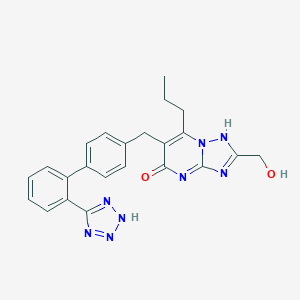
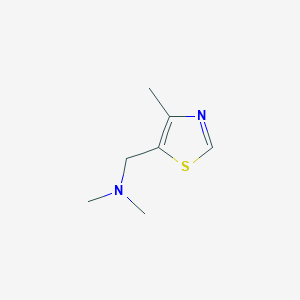
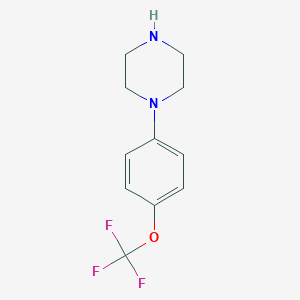
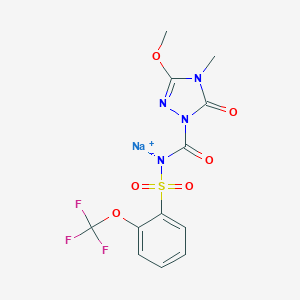
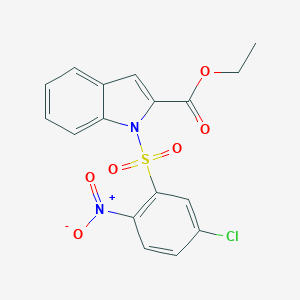
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
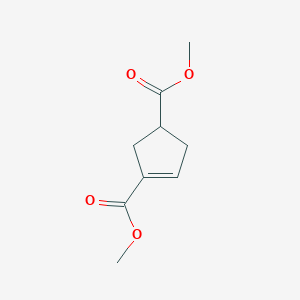
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
